molecular formula C10H18N4O2 B1611576 (R)-2-(Azidomethyl)-1-Boc-pyrrolidine CAS No. 259537-91-2

(R)-2-(Azidomethyl)-1-Boc-pyrrolidine

Cat. No. B1611576
M. Wt: 226.28 g/mol
InChI Key: HRLUZSSGBKDEGK-MRVPVSSYSA-N
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Description



  • “®-2-(Azidomethyl)-1-Boc-pyrrolidine” is a chemical compound with the following properties:

    • Molecular formula: C₁₃H₂₁N₅O₄

    • Molecular weight: 315.33 g/mol

    • Structure: It contains an azide group, a Boc (tert-butoxycarbonyl) protecting group, and a pyrrolidine ring.







  • Synthesis Analysis



    • The synthesis of this compound involves the introduction of the azidomethyl group onto the pyrrolidine ring, followed by Boc protection. Specific synthetic routes would need to be explored in relevant literature.





  • Molecular Structure Analysis



    • The molecular structure consists of a pyrrolidine ring with an azidomethyl group attached and a Boc protecting group.





  • Chemical Reactions Analysis



    • The compound can participate in various reactions, including nucleophilic substitutions, deprotection of the Boc group, and azide-alkyne cycloadditions.





  • Physical And Chemical Properties Analysis



    • Solubility, melting point, boiling point, and stability would need to be investigated based on available data.




  • Scientific Research Applications

    • Palladium-Catalyzed α-Arylation

      • A study by Barker et al. (2011) explored the enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine. This process involves several steps including deprotonation, transmetalation, and Negishi coupling, and has applications in the total synthesis of various compounds such as (R)-crispine A, (S)-nicotine, and (S)-SIB-1508Y (Barker et al., 2011).
    • Enantioselective α-Arylation Methodology

      • Research by Campos et al. (2006) highlights the first instance of enantioselective Pd-catalyzed α-arylation of N-Boc-pyrrolidine. This process is essential for synthesizing a variety of 2-aryl-N-Boc-pyrrolidines, which are useful in producing high enantiomeric ratio compounds (Campos et al., 2006).
    • Synthesis of (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine

      • Deng and Mani (2005) reported a practical synthesis of (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine with high enantiomeric purity, involving the ring opening of ethylene oxide by a homochiral carbanion (Deng & Mani, 2005).
    • Copper-Mediated Organolithium Reagents in Alkaloid Syntheses

      • Dieter, Chen, and Watson (2005) utilized scalemic 2-pyrrolidinylcuprates generated from asymmetric deprotonation of N-Boc-pyrrolidine in the synthesis of various alkaloids, demonstrating its significance in alkaloid syntheses (Dieter et al., 2005).
    • Asymmetric Synthesis of N-Substituted Pyrrolidines

      • Harrison and O'Brien (2001) reported on the asymmetric synthesis of N-substituted pyrrolidines using N-Boc pyrrolidine, highlighting its role in asymmetric functionalization (Harrison & O’Brien, 2001).
    • Synthesis of α-Fluorinated Compounds

      • Xu et al. (2020) developed a nickel-catalyzed trans-selective dicarbofunctionalization of N-Boc-2-pyrroline, leading to the efficient synthesis of functionalized azetidines and pyrrolidine-containing fluorinated amino acids and oligopeptides (Xu et al., 2020).
    • Lithiation-Substitution of N-Boc-Pyrrolidine

      • Sheikh et al. (2012) conducted a study on the lithiation-substitution of N-Boc-2-phenylpyrrolidine, contributing to the synthesis of pharmaceutically relevant compounds with a quaternary stereocenter (Sheikh et al., 2012).

    Safety And Hazards



    • This compound may be corrosive to metals, cause severe skin burns, and irritate the respiratory system. Proper handling precautions are essential.




  • Future Directions



    • Further research could explore alternative synthetic routes, evaluate its biological activity, and investigate potential applications.




    properties

    IUPAC Name

    tert-butyl (2R)-2-(azidomethyl)pyrrolidine-1-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-5-8(14)7-12-13-11/h8H,4-7H2,1-3H3/t8-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HRLUZSSGBKDEGK-MRVPVSSYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)N1CCCC1CN=[N+]=[N-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)(C)OC(=O)N1CCC[C@@H]1CN=[N+]=[N-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H18N4O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60514911
    Record name tert-Butyl (2R)-2-(azidomethyl)pyrrolidine-1-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60514911
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    226.28 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (R)-2-(Azidomethyl)-1-Boc-pyrrolidine

    CAS RN

    259537-91-2
    Record name tert-Butyl (2R)-2-(azidomethyl)pyrrolidine-1-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60514911
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    1
    Citations
    Z Csók, T Kégl, Y Li, R Skoda-Földes, L Kiss… - Tetrahedron, 2013 - Elsevier
    A very efficient modular reaction protocol was developed to attach various functionalities to a rigid cavitand scaffold. In this way, aryl, iodoaryl, benzyl, pyrrolidylmethyl groups, as well as …
    Number of citations: 13 www.sciencedirect.com

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